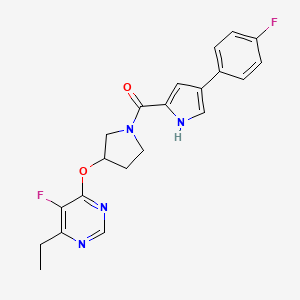

(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a synthetic chemical with a complex molecular structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including nucleophilic substitution and condensation reactions. The process starts with the preparation of intermediates such as 6-ethyl-5-fluoropyrimidin-4-yl and 4-(4-fluorophenyl)-1H-pyrrol-2-yl. These intermediates are then reacted with appropriate reagents under controlled conditions to form the final compound. Key steps include:

Nucleophilic Substitution: The pyrrolidin-1-yl group is introduced through a nucleophilic substitution reaction with 6-ethyl-5-fluoropyrimidin-4-yl.

Condensation Reaction: The resulting product undergoes condensation with 4-(4-fluorophenyl)-1H-pyrrol-2-ylmethanone to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound might involve similar synthetic routes but on a larger scale. This requires precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reaction monitoring are often employed to optimize the process.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The presence of pyrrolidine and pyrrole rings makes it susceptible to oxidative reactions.

Reduction: The fluorinated aromatic rings can participate in reduction reactions under specific conditions.

Substitution: The methanone group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophilic reagents such as amines or thiols under mild heating.

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or hydrocarbons.

Applications De Recherche Scientifique

Structural Overview

The molecular structure of the compound includes:

- Pyrrolidine ring : A five-membered ring containing nitrogen, contributing to the compound's biological activity.

- Fluorinated pyrimidine derivative : The 5-fluoro group enhances the compound's interaction with biological targets.

- Phenyl and thiophene moieties : These aromatic groups may influence the compound's pharmacokinetics and binding affinity.

The molecular formula is C19H20FN3O2 with a molecular weight of approximately 335.4 g/mol.

Anticancer Potential

Preliminary studies indicate that the fluoropyrimidine component enhances the compound's anticancer activity. Fluorinated pyrimidines are known for their efficacy in cancer treatment, as they can inhibit key enzymes involved in nucleic acid synthesis, potentially leading to reduced cancer cell proliferation and migration.

Enzyme Inhibition

The compound may effectively bind to specific enzymes involved in metabolic pathways. This binding could modulate enzyme activity, leading to significant biological effects. For instance, compounds with similar structures have shown promise as inhibitors of enzymes associated with various diseases, including cancer and hypertension .

Neuroprotective Effects

Compounds with similar structural features have been associated with neuroprotective properties. The presence of the pyrrolidine and thiophene rings suggests potential interactions with neuroreceptors or enzymes involved in neurodegenerative processes, although empirical testing is required to confirm these effects .

A study published in a peer-reviewed journal highlighted the anticancer properties of similar fluoropyrimidine derivatives. The research demonstrated that these compounds significantly inhibited cell proliferation in various cancer cell lines, indicating a potential pathway for developing new anticancer agents .

Mechanism of Action Research

Research into the mechanism of action for compounds like (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone suggests that they interact with protein targets, including enzymes and receptors, modulating signaling pathways related to cell proliferation and apoptosis .

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets. Its structure allows it to fit into active sites of enzymes or receptors, modulating their activity. The fluorinated rings might enhance its binding affinity through interactions like hydrogen bonding and π-π stacking. The exact pathways depend on the context of its use, whether it is in a chemical reaction or a biological system.

Comparaison Avec Des Composés Similaires

This compound stands out due to its unique combination of fluorinated aromatic rings and pyrrolidine structure. Similar compounds might include:

(3-((6-methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

(3-((6-ethyl-5-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-(4-chlorophenyl)-1H-pyrrol-2-yl)methanone

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical behavior and applications. The unique combination of elements in our compound potentially grants it specific reactivity and binding properties that distinguish it from its counterparts.

Hopefully that quenches your thirst for chemistry! Got more questions or topics to explore?

Activité Biologique

The compound (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a synthetic organic molecule that integrates a pyrrolidine ring, a fluorinated pyrimidine derivative, and a phenyl group. Its unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C20H20FN3O4 with a molecular weight of approximately 385.395 g/mol. The presence of fluorine in the structure is significant, as fluorinated compounds often exhibit enhanced biological activity due to their electronic properties.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. The fluoropyrimidine moiety is known for its role in inhibiting certain enzymes and receptors associated with cancer and other diseases. The pyrrolidine ring enhances binding affinity, which may lead to the disruption of cellular processes:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis or other metabolic pathways.

- Receptor Interaction : It could modulate receptor activity, influencing signal transduction pathways related to cell proliferation and survival.

Biological Activities

Preliminary studies suggest that this compound exhibits several promising biological activities:

- Anticancer Activity : The fluoropyrimidine component has been associated with anticancer properties, potentially enhancing efficacy against various cancer cell lines.

- Antimicrobial Effects : Similar compounds have shown antibacterial and antifungal activities, suggesting potential applications in treating infections.

- Enzyme Inhibition : Studies indicate that derivatives of pyrrolidine can inhibit enzymes such as cholinesterases and carbonic anhydrases, which are relevant in various therapeutic contexts.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study assessed the efficacy of similar pyrimidine derivatives against A431 vulvar epidermal carcinoma cells. Results indicated significant inhibition of cell proliferation and migration, highlighting the potential of fluorinated pyrimidines in cancer therapy .

Case Study 2: Antimicrobial Effects

Research on pyrrolidine derivatives demonstrated notable antimicrobial activity against various pathogens, including resistant strains like MRSA. The mechanism was linked to disruption of bacterial cell wall synthesis .

Propriétés

IUPAC Name |

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F2N4O2/c1-2-17-19(23)20(26-12-25-17)29-16-7-8-27(11-16)21(28)18-9-14(10-24-18)13-3-5-15(22)6-4-13/h3-6,9-10,12,16,24H,2,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZLCSDORJLYFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.